8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to interact with various targets such as c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit their effects through various mechanisms, such as positive allosteric modulation of gabaa receptor functioning .
Biochemical Pathways
Similar compounds have been found to affect pathways related to c-met/vegfr-2 kinases .
Pharmacokinetics
The pharmacokinetic properties of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine indicate that it has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Similar compounds have been found to exhibit antiproliferative activities .
Biochemical Analysis
Biochemical Properties
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK activity . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound has been shown to influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene transcription . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern influences its bioavailability and overall efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, it can be transported into the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation/Reduction: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products: The major products depend on the type of reaction. For substitution reactions, the bromine atom is replaced by the nucleophile, resulting in derivatives of the original compound.
Scientific Research Applications
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Comparison with Similar Compounds
Bromazolam: A triazolobenzodiazepine with similar structural features but different biological activity.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole-pyridine core but different substituents and biological properties.
Uniqueness: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFCCIXSLDUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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